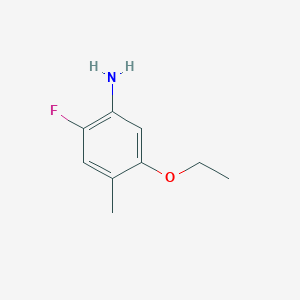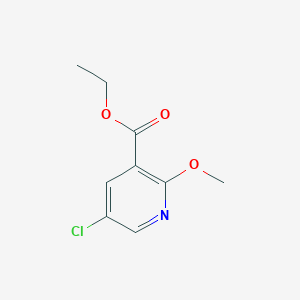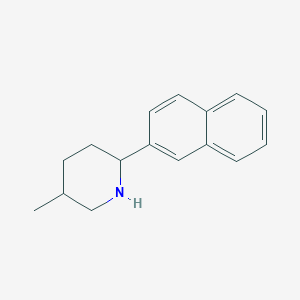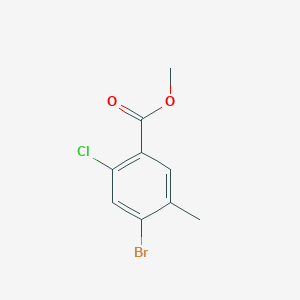
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is a synthetic organic compound commonly used in peptide synthesis and as a protecting group in organic chemistry. The compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and a tert-butoxycarbonyl (Boc) group, which is widely used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the piperazine ring: The protected amine is then reacted with ethylenediamine to form the piperazine ring.
Acylation: The piperazine derivative is acylated using acetic anhydride or a similar acylating agent.
Esterification: The final step involves esterification with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The ester group can be substituted with other nucleophiles under basic or acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Deprotection: TFA, HCl
Substitution: Nucleophiles such as amines, alcohols, or thiols
Hydrolysis: Aqueous acid or base
Major Products Formed
Deprotection: Piperazine-1-carboxylic acid derivatives
Substitution: Various substituted piperazine derivatives
Hydrolysis: Piperazine-1-carboxylic acid and butanol
Aplicaciones Científicas De Investigación
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and overall chemical behavior. The butyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C16H29N3O5 |
|---|---|
Peso molecular |
343.42 g/mol |
Nombre IUPAC |
butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O5/c1-5-6-11-23-15(22)19-9-7-18(8-10-19)13(20)12-17-14(21)24-16(2,3)4/h5-12H2,1-4H3,(H,17,21) |
Clave InChI |
HTXXCWCJAROIFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)





![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)




![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)
